molecular formula C10H8Br2N2 B582158 3,7-Dibromo-8-methylquinolin-4-amine CAS No. 1209433-06-6

3,7-Dibromo-8-methylquinolin-4-amine

Cat. No.: B582158
CAS No.: 1209433-06-6
M. Wt: 315.996
InChI Key: XAGJVQIRVXHWJT-UHFFFAOYSA-N
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Description

3,7-Dibromo-8-methylquinolin-4-amine is a halogenated quinoline derivative characterized by bromine substitutions at positions 3 and 7, a methyl group at position 8, and an amine group at position 2. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory effects, which are influenced by substituent patterns and electronic properties .

Properties

CAS No.

1209433-06-6

Molecular Formula

C10H8Br2N2

Molecular Weight

315.996

IUPAC Name

3,7-dibromo-8-methylquinolin-4-amine

InChI

InChI=1S/C10H8Br2N2/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3,(H2,13,14)

InChI Key

XAGJVQIRVXHWJT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C(=CN=C12)Br)N)Br

Synonyms

4-Amino-3,7-dibromo-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

Halogen Positioning : Bromine at C3/C7 may enhance bioactivity compared to C6-substituted derivatives.

Synthetic Optimization : One-step protocols could be adapted for its synthesis, leveraging methods from Compound 8 .

Pharmacological Potential: The methyl group at C8 warrants exploration for improved pharmacokinetics over methoxy analogs.

Critical Note: Direct experimental data (e.g., biological activity, solubility) for this compound are absent in the provided sources. Further studies are required to validate its properties against reported analogs.

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